Methyl 4-fluoro-3-(trifluoromethyl)benzoate CAS number
Methyl 4-fluoro-3-(trifluoromethyl)benzoate CAS number
An In-depth Technical Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Abstract
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced material science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a strategic building block in drug discovery and development. Detailed protocols and safety information are provided to enable researchers to effectively and safely utilize this versatile reagent in their work.
Compound Identification and Physicochemical Properties
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is identified by the CAS Number 176694-36-3 .[1][2] The strategic placement of electron-withdrawing groups (fluorine and trifluoromethyl) on the phenyl ring makes it a valuable intermediate for introducing these motifs into more complex target molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 176694-36-3 | [1][2] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | N/A |
| IUPAC Name | methyl 4-fluoro-3-(trifluoromethyl)benzoate | N/A |
| SMILES | COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | N/A |
| InChI Key | N/A | N/A |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
| Density | N/A | N/A |
The Strategic Importance in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (CF₃) groups is a well-established strategy in modern drug design.[4] The CF₃ group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[4]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[4]
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Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is critical for drugs targeting the central nervous system.[4]
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Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the aromatic ring, influencing pKa and creating favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing binding affinity and selectivity.[4]
Methyl 4-fluoro-3-(trifluoromethyl)benzoate serves as a readily available scaffold that allows for the introduction of the critical 4-fluoro-3-(trifluoromethyl)phenyl moiety into a wide array of potential therapeutics.
Synthesis and Reaction Pathways
The most direct and common laboratory-scale synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid. This method is favored for its operational simplicity and high yields.
General Synthesis Workflow
The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzoic acid, which is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Fischer-Speier Esterification Workflow.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system for the synthesis of the title compound, ensuring high purity and yield.
Materials:
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4-Fluoro-3-(trifluoromethyl)benzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heat source
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Separatory funnel
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (approx. 10-20 volumes).
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Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
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Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure Methyl 4-fluoro-3-(trifluoromethyl)benzoate.
Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Key Applications and Derivative Synthesis
The primary utility of Methyl 4-fluoro-3-(trifluoromethyl)benzoate is as a functionalized building block. The methyl ester group can be readily hydrolyzed back to the carboxylic acid or converted into other functional groups (e.g., amides, hydrazides), while the aromatic ring can undergo further substitution reactions.
Caption: Key reaction pathways for derivative synthesis.
This versatility allows for its incorporation into complex molecular scaffolds, making it a valuable starting material for generating libraries of compounds in high-throughput screening campaigns for drug discovery.
Safety, Handling, and Storage
Proper handling of Methyl 4-fluoro-3-(trifluoromethyl)benzoate is essential to ensure laboratory safety. It is classified as an irritant.
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Hazard Statements:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3]
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Conclusion
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a reliable entry point for introducing fluorine and a trifluoromethyl group—moieties known to confer advantageous pharmacokinetic and pharmacodynamic properties. The straightforward synthesis and versatile reactivity of this compound ensure its continued importance in the development of next-generation pharmaceuticals and advanced functional materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Inno Pharmchem. [Link]
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J. Braz, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
